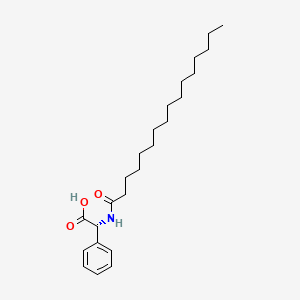
(r)-2-Palmitamido-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecanoyl-D-phenylglycine is a synthetic compound that belongs to the class of N-acyl amino acids It is characterized by the presence of a hexadecanoyl (palmitoyl) group attached to the nitrogen atom of D-phenylglycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecanoyl-D-phenylglycine typically involves the acylation of D-phenylglycine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
D-Phenylglycine+Hexadecanoyl chloride→N-Hexadecanoyl-D-phenylglycine+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-Hexadecanoyl-D-phenylglycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecanoyl-D-phenylglycine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to an alcohol.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-Hexadecanoyl-D-phenylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and surfactants.
Mechanism of Action
The mechanism of action of N-Hexadecanoyl-D-phenylglycine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-Phenylglycine: Lacks the hexadecanoyl group and has different chemical properties.
4-Hydroxyphenylglycine: Contains a hydroxyl group on the phenyl ring, leading to different reactivity.
3,5-Dihydroxyphenylglycine: Contains two hydroxyl groups on the phenyl ring, further altering its chemical behavior.
Uniqueness
N-Hexadecanoyl-D-phenylglycine is unique due to the presence of the long-chain hexadecanoyl group, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and proteins. This structural feature differentiates it from other phenylglycine derivatives and contributes to its specific applications and effects.
Properties
Molecular Formula |
C24H39NO3 |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
(2R)-2-(hexadecanoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(26)25-23(24(27)28)21-18-15-14-16-19-21/h14-16,18-19,23H,2-13,17,20H2,1H3,(H,25,26)(H,27,28)/t23-/m1/s1 |
InChI Key |
RWSCJQIKZILZMZ-HSZRJFAPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















